![molecular formula C20H18N4O7 B12038725 ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate CAS No. 444771-57-7](/img/structure/B12038725.png)
ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multiple steps, starting from the preparation of the indole core. The reaction conditions often include the use of hydrazine derivatives and nitrophenoxy acetyl compounds under controlled temperature and pH conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole core and the nitrophenoxy acetyl group. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
Ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can be compared with other indole derivatives such as:
- Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate
- 3-(2-(dimethylamino)acetyl)-2-(3-ethyl-5-methyl-4-isoxazolyl)indole
- 1-acetyl-2-(2-furylmethylene)-1,2-dihydro-3H-indol-3-one These compounds share similar core structures but differ in their functional groups, leading to unique properties and applications.
Properties
CAS No. |
444771-57-7 |
|---|---|
Molecular Formula |
C20H18N4O7 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-[[2-(2-nitrophenoxy)acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C20H18N4O7/c1-2-30-18(26)11-23-14-8-4-3-7-13(14)19(20(23)27)22-21-17(25)12-31-16-10-6-5-9-15(16)24(28)29/h3-10,27H,2,11-12H2,1H3 |
InChI Key |
PVUMJDHAPZUEOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


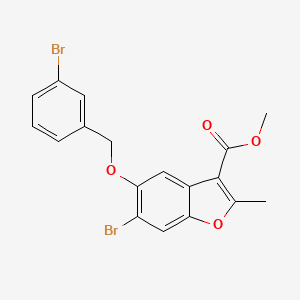

![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12038652.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12038654.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12038662.png)
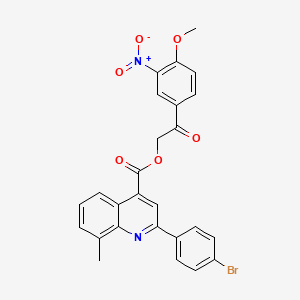
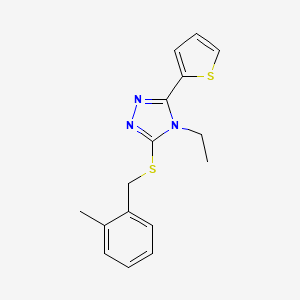
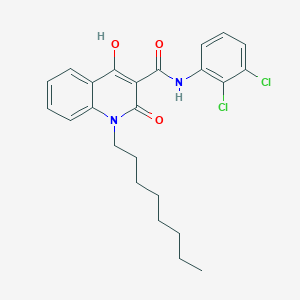
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12038681.png)
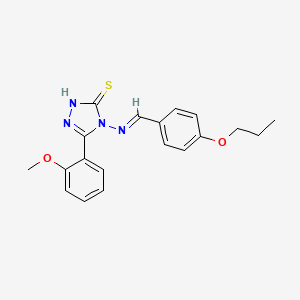


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12038727.png)
![4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B12038729.png)
